

ATX inhibitor 19 solubility and stock solution preparation

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Application Notes and Protocols: ATX Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and inflammation.[1][2] Consequently, inhibitors of ATX are valuable tools for studying these processes and hold therapeutic potential for various diseases.[3]

ATX inhibitor 19 is a potent inhibitor of autotaxin with an IC50 of 156 nM.[4] This document provides detailed application notes and protocols for the solubility and preparation of stock solutions of **ATX inhibitor 19**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ATX inhibitor 19**.



Parameter	Value	Reference
CAS Number	2691937-01-4	[4]
IC50 (Autotaxin)	156 nM	[4]
Molecular Formula	C24H25N3O4S	MedChemExpress
Molecular Weight	467.54 g/mol	MedChemExpress

Solubility and Stock Solution Preparation

Solubility:

Explicit quantitative solubility data for **ATX inhibitor 19** in common laboratory solvents is not readily available in the public domain. However, based on the common practice for similar small molecule inhibitors, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation (10 mM in DMSO):

This protocol describes the preparation of a 10 mM stock solution of **ATX inhibitor 19** in DMSO.

Materials:

- ATX inhibitor 19 (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:



- Pre-weigh the inhibitor: Carefully weigh the desired amount of **ATX inhibitor 19** powder in a microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.6754 mg of the compound (Molecular Weight = 467.54 g/mol).
- Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor. For a 10 mM solution from 4.6754 mg of inhibitor, add 1 mL of DMSO.
- Dissolve the inhibitor: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle
 warming (e.g., in a 37°C water bath) may be applied if the compound does not dissolve
 readily.
- Ensure complete dissolution: Visually inspect the solution to ensure that all solid material has dissolved.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

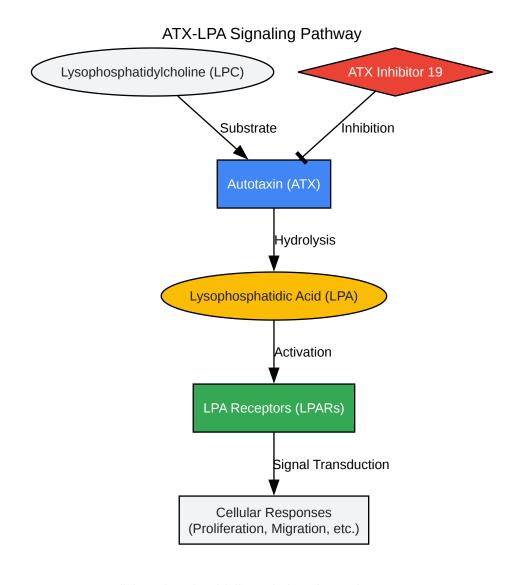
Note: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Signaling Pathway and Experimental Workflow

ATX-LPA Signaling Pathway:

The following diagram illustrates the central role of Autotaxin (ATX) in the production of Lysophosphatidic Acid (LPA) and the subsequent activation of LPA receptors (LPARs), which leads to various cellular responses. **ATX inhibitor 19** blocks the conversion of LPC to LPA.





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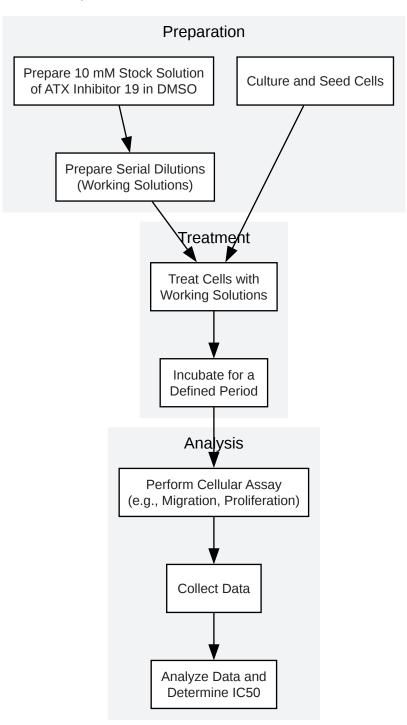
ATX-LPA Signaling Pathway

Experimental Workflow for Evaluating ATX Inhibitor 19:

This diagram outlines a typical experimental workflow for assessing the efficacy of **ATX inhibitor 19** in a cell-based assay.



Experimental Workflow: ATX Inhibitor 19



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